1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(Butane-1-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN2O2S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride involves several steps. One common method includes the reaction of piperidine with butane-1-sulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Butane-1-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .
Scientific Research Applications
1-(Butane-1-sulfonyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate neurotransmission .
Comparison with Similar Compounds
1-(Butane-1-sulfonyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives, such as:
1-(Butane-1-sulfonyl)piperidine: Similar in structure but lacks the amine group, resulting in different chemical properties and reactivity.
4-Aminopiperidine: Contains an amine group but lacks the sulfonyl group, leading to distinct biological activities and applications.
N-Butylpiperidine: A simpler derivative with different pharmacological properties due to the absence of the sulfonyl and amine groups.
The uniqueness of this compound lies in its combination of the sulfonyl and amine groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
1-butylsulfonylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-3-8-14(12,13)11-6-4-9(10)5-7-11;/h9H,2-8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVGZQKPFHNJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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